10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a small molecule identified through high-throughput screening for its ability to disrupt the interaction between the c-Myc oncoprotein and its binding partner, Max. [] c-Myc is a transcription factor that plays a critical role in cellular processes such as growth, proliferation, and apoptosis. Its deregulation is implicated in a wide range of cancers, making it an attractive target for therapeutic development. [] 10058-F4 acts as a c-Myc inhibitor by selectively binding to the monomeric form of c-Myc, preventing its dimerization with Max and subsequently inhibiting its transcriptional activity. [] This mechanism has led to extensive research on its potential applications in various cancer models.
10058-F4 falls under the category of small molecule inhibitors and is classified as a c-Myc inhibitor. Its primary mechanism involves blocking the dimerization of c-Myc with Max, preventing the formation of a functional DNA-binding complex necessary for c-Myc's transcriptional activity. This makes it a potential therapeutic agent for cancers characterized by aberrant c-Myc expression .
The synthesis of 10058-F4 has been documented in various studies, highlighting methods that involve the construction of its thiazolidinone core. The synthesis typically includes the following steps:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining specific pH levels can significantly affect solubility and reactivity during the synthesis process .
The molecular structure of 10058-F4 consists of a six-membered ethylbenzylidine ring fused to a five-membered thioxothiazolidinone ring. Key structural features include:
Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of 10058-F4 in various studies .
10058-F4 participates in several chemical reactions primarily related to its interaction with biological targets:
Quantitative assays such as flow cytometry have been utilized to assess cell viability and apoptotic markers following treatment with 10058-F4 .
The mechanism of action for 10058-F4 involves several key steps:
Studies have demonstrated that 10058-F4 can also enhance the effects of other chemotherapeutic agents when used in combination therapies .
The physical and chemical properties of 10058-F4 are critical for its application in research and potential therapeutic use:
These properties influence its bioavailability and efficacy in vivo .
The primary applications of 10058-F4 are centered around cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: